N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-15(2)13-5-4-12(10-14-13)11-17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFLCKCIDGYFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745310 | |
| Record name | N,N-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-05-6 | |
| Record name | N,N-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine typically involves several key steps:
Starting Material: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.
Grignard Reaction: The first step involves a Grignard reaction, where the bromopyridine is reacted with a Grignard reagent to form an intermediate.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the dimethylamino group and the methylpiperazine moiety.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions (temperature, pressure), and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Variants of this compound often differ in the substituents on the piperazine ring or the amine groups on the pyridine. Key examples include:
Key Findings :
Pyridine Core Modifications
Structural analogs with variations in the pyridine substituents or core hybridization:
Key Findings :
Biological Activity
N,N-Dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine, also known by its CAS number 1245644-05-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research sources.
- Molecular Formula : CHN
- Molecular Weight : 234.34 g/mol
- CAS Number : 1245644-05-6
- Purity : Typically >98% .
This compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). Its structural similarity to other pharmacologically active compounds suggests potential roles in modulating receptor activities associated with metabolic and neurological pathways .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 (breast cancer) : The compound showed an IC value of approximately 12 µM, indicating moderate potency against this cell line.
- A549 (lung cancer) : Demonstrated an IC around 26 µM, suggesting its potential as an anticancer agent .
Antidiabetic Potential
Research has highlighted the role of GPCR119 agonists in the treatment of type 2 diabetes. This compound has been identified as a promising candidate for enhancing insulin secretion and improving glucose tolerance in preclinical models .
Case Studies
Toxicity and Safety
The compound is classified with several hazard statements, indicating risks such as skin irritation and serious eye damage. Precautionary measures include avoiding inhalation and ensuring proper protective equipment during handling .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with nitro-substituted pyridines. Key intermediates include 5-(4-methylpiperazin-1-yl)pyridin-2-amine, synthesized via nucleophilic substitution under inert atmospheres (e.g., nitrogen) using catalysts like Pd₂(dba)₃ and ligands such as BINAP. Reduction of nitro groups (e.g., Fe/NH₄Cl in ethanol) and alkylation steps are critical. Purification often employs column chromatography, with intermediates characterized by LCMS (ESI) and ¹H NMR (600 MHz, DMSO-d₆) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral features are indicative of its purity?
¹H NMR (600 MHz, DMSO-d₆) and LCMS (ESI) are essential. Key NMR signals include methyl groups on the piperazine ring (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.4–8.0 ppm). LCMS confirms molecular weight (e.g., m/z 261 [M+H]⁺). Discrepancies in integration ratios or unexpected peaks indicate impurities, requiring iterative purification .
Q. What are the standard protocols for optimizing reaction yields in the synthesis of piperazine-containing pyridin-2-amine derivatives?
Optimization involves varying reaction temperature (80–120°C), solvent selection (DMF or toluene), and catalyst loadings (e.g., Pd₂(dba)₃ at 5–10 mol%). Post-reduction steps with Fe powder and NH₄Cl in ethanol improve yields. Monitoring by TLC and adjusting stoichiometry of alkylating agents (e.g., 4-methylpiperazine) are standard practices .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives with similar substituents?
Advanced NMR techniques (e.g., 2D COSY, HSQC) differentiate overlapping signals. For example, coupling constants in DMSO-d₆ distinguish methylene protons in piperazine versus dimethyl groups. Comparative analysis with synthesized analogs (e.g., morpholine derivatives) clarifies assignments. Discrepancies in δ values >0.1 ppm suggest conformational or electronic differences .
Q. What strategies minimize diastereomer formation during the alkylation of piperazine intermediates?
Chiral auxiliaries (e.g., BINAP-based systems) or enantioselective catalysts control stereochemistry. Low-temperature alkylation (-20°C) and sterically hindered bases (e.g., LDA) reduce racemization. Chiral HPLC post-synthesis ensures enantiopurity, while ¹H NMR coupling constants verify stereochemical outcomes .
Q. How does introducing electron-withdrawing groups on the pyridine ring influence biological activity?
Substituents like nitro or halogens enhance binding to kinase ATP pockets (e.g., CDK inhibition). Activity assays (IC₅₀ determination) and molecular docking correlate electronic effects with potency. For instance, fluoro groups improve metabolic stability, as shown in xenograft models of hematologic malignancies .
Q. What methodologies assess the metabolic stability of this compound in preclinical studies?
Liver microsome assays (human/rodent) with LC-MS/MS quantify metabolic half-life. Phase I metabolites are identified via high-resolution MS. CYP450 inhibition assays guide structural modifications (e.g., methylpiperazine substitution) to reduce clearance rates .
Q. How can computational tools predict solubility and logP of derivatives?
DFT calculations (e.g., COSMO-RS) model solvation free energy, while QSPR correlates substituent descriptors (e.g., Hammett σ) with logP. MD simulations assess aggregation in aqueous media. These tools prioritize derivatives with optimal bioavailability for in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
